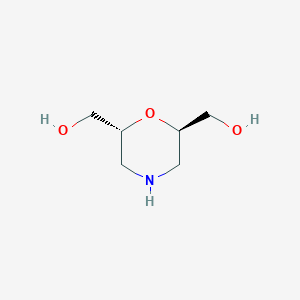

2,6-Morpholinedimethanol,(2R,6R)-

Description

Significance of Stereochemistry in Advanced Synthetic Chemistry and Materials Science

Stereochemistry is a fundamental concept that dictates the properties and interactions of molecules in a three-dimensional world. nih.gov In advanced synthetic chemistry, the ability to control the stereochemical outcome of a reaction is crucial for the efficient synthesis of complex molecular targets, including natural products and pharmaceuticals. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic, as famously exemplified by the thalidomide (B1683933) disaster. researchgate.net

The influence of stereochemistry extends into materials science, where the chirality of constituent molecules can determine the macroscopic properties of a material. Chiral liquid crystals, for instance, are essential components of modern display technologies. nih.gov The development of stereoselective and stereospecific reactions has therefore been a major focus of chemical research, enabling the synthesis of molecules with a high degree of stereochemical purity. nih.gov

Overview of Morpholine (B109124) Scaffolds as Versatile Chiral Platforms

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. The morpholine moiety often imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, to a molecule. mdpi.comnih.gov

The inherent structural features of the morpholine ring make it an excellent platform for the introduction of chirality. The nitrogen and carbon atoms of the ring can be substituted with various functional groups, and the ring itself can adopt a stable chair conformation, allowing for precise spatial positioning of these substituents. The synthesis of chiral morpholine derivatives has become a subject of intense study, with numerous methods developed for their enantioselective and diastereoselective preparation. acs.orgresearchgate.net These chiral morpholines serve as valuable building blocks in the synthesis of complex molecules with diverse pharmacological activities. nih.gov

Rationale for Focused Academic Inquiry into (2R,6R)-2,6-Morpholinedimethanol as a Key Chiral Synthon

(2R,6R)-2,6-Morpholinedimethanol, a C2-symmetric chiral diol, is a specific and valuable synthon in the realm of asymmetric synthesis. Its C2 symmetry can be a powerful tool in asymmetric catalysis, where it can be used to create chiral ligands that coordinate to metal centers and induce high levels of enantioselectivity in a variety of chemical transformations. The two hydroxymethyl groups provide convenient handles for further chemical modification, allowing for the construction of more complex chiral structures.

While extensive, detailed research publications focusing solely on the synthesis and applications of (2R,6R)-2,6-Morpholinedimethanol are not widely available in the public domain, its structural motifs are found in various chiral ligands and building blocks. The general importance of C2-symmetric diols and chiral morpholines underscores the potential utility of this specific compound. Its hydrochloride salt is commercially available, indicating its accessibility for research purposes.

Below is a table summarizing the basic properties of the hydrochloride salt of (2R,6R)-2,6-Morpholinedimethanol.

| Property | Value |

| IUPAC Name | ((2R,6R)-morpholine-2,6-diyl)dimethanol hydrochloride |

| InChI Key | WEPBNYDWCQRMMC-KGZKBUQUSA-N |

| Molecular Formula | C6H14ClNO3 |

| Purity | 95% |

| Physical Form | Powder |

Table 1: Properties of [(2R,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride. acs.org

The focused academic inquiry into synthons like (2R,6R)-2,6-Morpholinedimethanol is driven by the continuous need for novel and efficient tools in asymmetric synthesis. The development of new chiral ligands and building blocks is essential for expanding the scope of asymmetric transformations and for the synthesis of new generations of pharmaceuticals and advanced materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

[(2R,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol |

InChI |

InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

GETXODYPLYGMHT-PHDIDXHHSA-N |

Isomeric SMILES |

C1[C@@H](O[C@H](CN1)CO)CO |

Canonical SMILES |

C1C(OC(CN1)CO)CO |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis of 2r,6r 2,6 Morpholinedimethanol

Spectroscopic Elucidation of Absolute and Relative Stereochemistry

Determining the exact spatial arrangement of atoms is the first step in a thorough structural analysis. For a chiral molecule like (2R,6R)-2,6-Morpholinedimethanol, this involves confirming both the relative orientation of the substituents (cis in this case) and the absolute configuration (R at both stereocenters).

Chiroptical spectroscopic methods are indispensable for the non-ambiguous assignment of the absolute configuration of chiral molecules in solution. mdpi.com Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is particularly powerful. The experimental VCD spectrum of (2R,6R)-2,6-Morpholinedimethanol would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes.

To assign the absolute configuration, this experimental spectrum is compared to a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). A good agreement between the experimental spectrum and the spectrum calculated for the (2R,6R)-isomer confirms its absolute stereochemistry. mdpi.com Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (CD), which measure optical rotation at different wavelengths and differential absorption of UV light, respectively, provide complementary information, particularly regarding electronic transitions, further corroborating the stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the connectivity and stereochemistry of molecules. For (2R,6R)-2,6-Morpholinedimethanol, the inherent C₂ symmetry simplifies the ¹H and ¹³C NMR spectra, as the two halves of the molecule are chemically equivalent. Consequently, C2 and C6 are equivalent, as are C3 and C5.

A key feature in the ¹H NMR spectrum is the concept of diastereotopicity. masterorganicchemistry.commasterorganicchemistry.com The two protons of the methylene group at C3 (and C5) are diastereotopic because of the adjacent chiral center at C2 (and C6). This means they are in chemically non-equivalent environments and will have different chemical shifts, appearing as distinct signals. masterorganicchemistry.commasterorganicchemistry.com They would likely appear as a pair of doublets, each split by the other (geminal coupling) and further split by the adjacent methine proton (vicinal coupling). Similarly, the two protons of the methylene group in each hydroxymethyl substituent are also diastereotopic due to the chirality of the molecule. This differentiation is a direct consequence of the chiral nature of the molecule. masterorganicchemistry.com

Table 1: Predicted ¹H NMR Spectral Data for (2R,6R)-2,6-Morpholinedimethanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| H2, H6 (CH) | ~3.8 - 4.0 | m | - | Complex multiplet due to coupling with protons on C3/C5 and the CH₂OH group. |

| H3a, H5a (CH₂) | ~2.8 - 3.0 | dd | Jgem ≈ 12-14, Jvic ≈ 3-5 | Diastereotopic protons. One proton (e.g., axial) will have a different chemical shift and coupling constants compared to the other (e.g., equatorial). The exact assignment requires further analysis like NOESY. |

| H3e, H5e (CH₂) | ~2.6 - 2.8 | dd | Jgem ≈ 12-14, Jvic ≈ 2-4 | Diastereotopic protons. |

| -CH₂OH (a) | ~3.5 - 3.7 | dd | Jgem ≈ 10-12, Jvic ≈ 4-6 | Diastereotopic protons due to molecular chirality. |

| -CH₂OH (b) | ~3.4 - 3.6 | dd | Jgem ≈ 10-12, Jvic ≈ 5-7 | Diastereotopic protons due to molecular chirality. |

| NH | Variable | br s | - | Chemical shift and appearance are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| OH | Variable | br s | - | Chemical shift and appearance are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Conformational Preferences and Dynamics in Solution and Solid State

The morpholine (B109124) ring is not planar and, like cyclohexane, exists in various conformations. The orientation of the substituents is determined by the preferred ring conformation, which can differ between the solid state and solution.

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For morpholine derivatives, the ring typically adopts a stable chair conformation. nih.govcerist.dz In the case of (2R,6R)-2,6-Morpholinedimethanol, it is expected that the crystal structure would confirm the chair conformation with both hydroxymethyl substituents occupying the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions.

NMR NOESY: To determine the predominant conformation in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This 2D NMR technique detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. mdpi.commdpi.com For (2R,6R)-2,6-Morpholinedimethanol, strong NOE cross-peaks between the axial protons at C3/C5 and the methine proton at C2/C6 would be expected, confirming the chair conformation and the relative orientations of the protons. nih.gov The absence or presence of specific NOE signals between the substituent protons and the ring protons would definitively establish their equatorial or axial orientation in solution.

Computational chemistry provides deep insights into the relative stabilities of different conformers. researchgate.netacs.org Molecular Mechanics (MM) and more accurate Density Functional Theory (DFT) calculations can be used to map the potential energy surface of (2R,6R)-2,6-Morpholinedimethanol.

These calculations typically predict that the chair conformation is significantly lower in energy than boat or twist-boat forms. researchgate.net For the 2,6-disubstituted pattern, the diequatorial conformer is expected to be the global minimum due to the avoidance of steric strain. DFT calculations can quantify these energy differences and also provide optimized geometries, vibrational frequencies, and other parameters that can be compared with experimental data.

Table 2: Hypothetical Relative Energies of (2R,6R)-2,6-Morpholinedimethanol Conformers Calculated by DFT

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | Diequatorial | 0.00 | >99 |

| Chair | Diaxial | ~5 - 7 | <0.1 |

| Twist-Boat | - | ~6 - 8 | <0.1 |

Analysis of Intramolecular Hydrogen Bonding Networks and Intermolecular Interactions in Research Samples

Hydrogen bonding plays a crucial role in defining the conformation and crystal packing of (2R,6R)-2,6-Morpholinedimethanol. The molecule contains multiple hydrogen bond donors (the N-H group and two O-H groups) and acceptors (the ring oxygen, the ring nitrogen, and the two hydroxyl oxygens).

Intramolecular Hydrogen Bonding: There is a possibility for intramolecular hydrogen bonds to form, which would influence the conformational preference of the hydroxymethyl side chains. For example, a hydrogen bond could form between the N-H donor and the oxygen of an adjacent hydroxymethyl group, or between a hydroxyl group and the ring oxygen or nitrogen. The presence and strength of such bonds can be inferred from IR spectroscopy (by observing shifts in N-H or O-H stretching frequencies) and NMR spectroscopy (by observing the chemical shifts of the labile protons). arkat-usa.org

Intermolecular Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonding is expected. nih.gov The N-H and O-H groups can act as donors to the nitrogen and oxygen atoms of neighboring molecules, creating a complex three-dimensional network. nih.gov This network is a primary determinant of the crystal lattice structure. In solution, these groups will form hydrogen bonds with solvent molecules if the solvent is a hydrogen bond acceptor or donor. These interactions influence the solubility and reactivity of the compound.

Derivatization and Functionalization Strategies for 2r,6r 2,6 Morpholinedimethanol

Regioselective Functionalization of Hydroxyl Groups

The two primary hydroxyl groups in (2R,6R)-2,6-Morpholinedimethanol offer a prime site for introducing diverse functionalities. The C2-symmetry of the molecule means that in many cases, both hydroxyl groups can be functionalized simultaneously and identically, simplifying synthetic procedures.

Synthesis of Chiral Esters and Ethers

The conversion of the hydroxyl groups into esters and ethers is a fundamental strategy to modulate the steric bulk and electronic nature of the resulting ligands.

Esterification: The synthesis of chiral esters is readily achieved through standard acylation procedures. For instance, reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, leads to the formation of the corresponding diesters. This approach allows for the introduction of a wide array of substituents, from simple alkyl chains to bulky aromatic groups.

Etherification: The formation of chiral ethers from (2R,6R)-2,6-Morpholinedimethanol can be accomplished via Williamson ether synthesis. Deprotonation of the hydroxyl groups with a strong base like sodium hydride, followed by reaction with an alkyl or benzyl (B1604629) halide, yields the corresponding diether derivatives. This method is particularly useful for introducing bulky groups that can create a well-defined chiral pocket around a metal center in catalytic applications.

| Derivative Type | Reagents | Resulting Functional Group |

| Ester | Acyl chloride/anhydride, Base | -O-C(=O)R |

| Ether | Strong base (e.g., NaH), Alkyl/Benzyl halide | -O-R |

Formation of Macrocyclic and Oligomeric Derivatives

The bifunctional nature of (2R,6R)-2,6-Morpholinedimethanol makes it an excellent candidate for the construction of macrocyclic and oligomeric structures. These larger architectures can act as sophisticated hosts for guest molecules or as complex multidentate ligands for metal catalysts.

Macrocyclization can be achieved by reacting the diol with a complementary bifunctional electrophile under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For example, reaction with a long-chain diacyl chloride could lead to the formation of a macrocyclic diester.

Functionalization of the Morpholine (B109124) Nitrogen Atom for Ligand Design

The secondary amine of the morpholine ring provides another crucial handle for derivatization. N-functionalization is a key strategy to introduce additional coordinating atoms or to tune the electronic properties of the ligand scaffold.

A common approach is N-alkylation or N-arylation. For instance, the nitrogen can be readily alkylated using alkyl halides. More sophisticated functional groups, such as those containing phosphorus or other heteroatoms, can also be introduced at this position, leading to the creation of multidentate ligands. The N-functionalization can be performed before or after the modification of the hydroxyl groups, allowing for a modular and flexible approach to ligand synthesis.

Synthesis of Novel Chiral Ligands and Organocatalysts Based on (2R,6R)-2,6-Morpholinedimethanol Scaffolds

The true potential of (2R,6R)-2,6-Morpholinedimethanol is realized in its application as a scaffold for a diverse range of chiral ligands and organocatalysts.

Formation of Chiral Phosphines, Phosphonites, and Phosphoramidites

The hydroxyl groups of (2R,6R)-2,6-Morpholinedimethanol are ideal for the synthesis of various phosphorus-based ligands, which are paramount in transition metal catalysis.

Chiral Phosphines: While direct conversion of the hydroxyl groups to phosphines is not typical, they can be first converted to a suitable leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a phosphide (B1233454) anion (e.g., LiPPh2) can then yield the desired bisphosphine ligand.

Chiral Phosphonites and Phosphoramidites: The synthesis of chiral phosphonites and phosphoramidites from (2R,6R)-2,6-Morpholinedimethanol is more direct. Reaction of the diol with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base, leads to the formation of a bis(phosphonite) ligand. Similarly, reaction with a phosphorus diamide (B1670390) chloride derivative can yield chiral phosphoramidite (B1245037) ligands. These ligands have shown great promise in various asymmetric reactions, including hydrogenation and hydroformylation.

| Ligand Type | Synthetic Precursor from Diol | Key Reagent |

| Phosphine | Ditosylate or Dimesylate | Metal phosphide (e.g., LiPPh2) |

| Phosphonite | Diol | Chlorophosphine (e.g., ClP(Ar)2) |

| Phosphoramidite | Diol | Phosphorus diamide chloride |

Design of Chiral N-Heterocyclic Carbene Precursors

The C2-symmetric backbone of (2R,6R)-2,6-Morpholinedimethanol can also be incorporated into the structure of N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of organocatalysts and ligands for transition metals.

To synthesize an NHC precursor, the hydroxyl groups of the morpholine diol are typically converted to primary amino groups. This can be achieved through a two-step process involving mesylation or tosylation followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The resulting diamine can then be reacted with a glyoxal (B1671930) derivative and an orthoformate to construct the imidazolium (B1220033) or imidazolinium ring, which is the precursor to the NHC. The chirality of the morpholine backbone is thus transferred to the NHC ligand, influencing the stereochemical outcome of the catalyzed reactions.

Controlled Polymerization and Oligomerization via Derivatized (2R,6R)-2,6-Morpholinedimethanol Units

The unique stereochemistry and bifunctionality of (2R,6R)-2,6-morpholinedimethanol make it an intriguing candidate for the synthesis of novel polymers and oligomers. By derivatizing its two primary hydroxyl groups, this chiral diol can be transformed into a versatile monomer for various controlled polymerization techniques. These strategies open avenues to materials with well-defined architectures, predictable molecular weights, and low dispersity, where the inherent chirality of the morpholine unit can influence the polymer's secondary structure and properties. This section explores potential strategies for the controlled polymerization and oligomerization of derivatized (2R,6R)-2,6-morpholinedimethanol units.

One of the most direct methods for incorporating (2R,6R)-2,6-morpholinedimethanol into a polymer backbone is through polycondensation reactions . By reacting the diol with suitable comonomers, such as dicarboxylic acids or their activated derivatives (e.g., diacyl chlorides or diesters), chiral polyesters can be synthesized. The control over the polymerization process is crucial to achieve high molecular weight polymers with desired properties. The choice of catalyst and reaction conditions plays a significant role in managing the reactivity, which can sometimes be a challenge with secondary alcohols, although (2R,6R)-2,6-morpholinedimethanol possesses primary hydroxyls which generally exhibit higher reactivity. Modern polycondensation techniques, including the use of strong Brønsted acids or water-stable Lewis acids, can facilitate polymerization at lower temperatures, preserving the integrity of thermally sensitive functional groups. nih.govresearchgate.net For instance, direct dehydration polycondensation using catalysts like bis(perfluoroalkanesulfonyl)imide has proven effective for various diols and dicarboxylic acids, yielding high molecular weight polyesters under relatively mild conditions. nih.gov

Another prominent strategy is the synthesis of chiral polyurethanes . The reaction of (2R,6R)-2,6-morpholinedimethanol with various diisocyanates can lead to the formation of polyurethanes where the chiral morpholine unit is regularly spaced along the polymer chain. researchgate.netutm.myyoutube.com The stereochemistry of the diol can impart a specific helical conformation to the polyurethane chain, a phenomenon observed in polyurethanes derived from other chiral diols like 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). rsc.org The control over the stoichiometry of the diol and diisocyanate is critical for achieving high molecular weight polymers. The polyaddition reaction is typically catalyzed and can be performed in bulk or in solution.

| Polymerization Strategy | Comonomer/Initiator | Resulting Polymer/Oligomer | Potential Control Mechanism | Analogous Research Finding |

| Polycondensation | Dicarboxylic acids (e.g., adipoyl chloride) | Chiral Polyesters | Stoichiometric balance, catalyst selection (e.g., strong Brønsted acids), temperature control. | High molecular weight polyesters have been synthesized from various diols and dicarboxylic acids using advanced catalytic systems. nih.gov |

| Polyaddition | Diisocyanates (e.g., 1,4-phenylene diisocyanate) | Chiral Polyurethanes | Precise stoichiometry, catalyst choice, potential for helical structure induction. | Optically active polyurethanes from chiral 1,3-diols have demonstrated chiral recognition abilities. researchgate.net |

| Ring-Opening Polymerization | Cyclic esters (e.g., L-lactide) | Block or graft copolymers with polyester (B1180765) segments | The diol acts as a chiral initiator; control over monomer-to-initiator ratio determines block length. | Chiral salen aluminum complexes have been used as initiators for the stereoselective ROP of lactide. rsc.org |

A more advanced approach involves utilizing (2R,6R)-2,6-morpholinedimethanol as a chiral initiator for ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. In this method, the hydroxyl groups of the morpholine derivative initiate the polymerization, leading to the formation of polymer chains that are covalently attached to the chiral morpholine core. This strategy is particularly powerful for creating well-defined block copolymers if a macroinitiator is used, or star-shaped polymers if the initiator has multiple initiation sites. The molecular weight of the resulting polymer chains can be precisely controlled by adjusting the monomer-to-initiator ratio. The use of organometallic catalysts, such as tin or aluminum complexes, is common in ROP to achieve high rates and stereoselectivity. rsc.orgacs.org

Applications of 2r,6r 2,6 Morpholinedimethanol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands from (2R,6R)-2,6-Morpholinedimethanol for Transition Metal Catalysis

No specific examples were found in the literature of chiral ligands for transition metal catalysis that are directly synthesized from a (2R,6R)-2,6-Morpholinedimethanol backbone. General methods for creating chiral ligands, often for use with transition metals like rhodium, palladium, and iridium, are well-established. These typically involve the use of various chiral building blocks to create a stereochemically defined environment around the metal center. However, the use of (2R,6R)-2,6-Morpholinedimethanol for this purpose is not documented in the available search results.

Chiral Lewis Acid Catalysis Employing (2R,6R)-2,6-Morpholinedimethanol-Derived Systems

There is no available research detailing the synthesis or application of chiral Lewis acid catalysts derived from (2R,6R)-2,6-Morpholinedimethanol. Chiral Lewis acids are a significant class of catalysts in asymmetric synthesis, but the specific contribution of this morpholine (B109124) derivative appears to be uninvestigated or at least not published in accessible sources.

Organocatalytic Applications of (2R,6R)-2,6-Morpholinedimethanol Scaffolds in Stereoselective Transformations

While organocatalysis is a burgeoning field, and chiral morpholines can be employed as scaffolds, there are no specific organocatalytic systems based on (2R,6R)-2,6-Morpholinedimethanol reported in the literature. Research in organocatalysis often focuses on the development of metal-free catalytic systems for various stereoselective transformations.

Heterogeneous Catalysis Incorporating (2R,6R)-2,6-Morpholinedimethanol Moieties

The immobilization of chiral catalysts onto solid supports to create heterogeneous catalysts is a valuable strategy for catalyst recovery and recycling. However, no instances of heterogeneous catalysts incorporating (2R,6R)-2,6-Morpholinedimethanol have been described in the available scientific literature.

Role of 2r,6r 2,6 Morpholinedimethanol As a Chiral Building Block in Advanced Materials and Polymer Science

Incorporation into Chiral Polymers and Copolymers for Tunable Properties

Synthesis of Optically Active Polyurethanes and Polyesters

A comprehensive search did not yield any specific studies detailing the synthesis of optically active polyurethanes or polyesters using (2R,6R)-2,6-Morpholinedimethanol as a monomer. In principle, this chiral diol could react with various diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters. The resulting polymers would be expected to exhibit optical activity due to the incorporation of the chiral morpholine (B109124) derivative into the polymer backbone. Research in this area would likely focus on the polymerization conditions, characterization of the resulting polymers' molecular weight, thermal properties, and, crucially, their chiroptical properties such as specific rotation and circular dichroism. However, no such specific research has been found.

Development of Chiral Separation Media and Membranes

No literature was found describing the use of (2R,6R)-2,6-Morpholinedimethanol in the development of chiral separation media, such as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), or in the fabrication of chiral membranes for enantioselective separations. The morpholine moiety, with its defined stereochemistry, could potentially serve as a chiral selector. It could be either coated onto a support material or chemically bonded to a matrix to create a CSP. Similarly, incorporating this unit into a polymer membrane could induce chiral recognition capabilities. Despite this potential, there are no available reports on its application or performance in these contexts.

Application in Supramolecular Chemistry and Self-Assembly Systems

The field of supramolecular chemistry often utilizes molecules with well-defined shapes and interaction sites to build complex, ordered structures through non-covalent interactions. The stereochemistry and hydrogen-bonding capabilities (via the hydroxyl and morpholine nitrogen/oxygen atoms) of (2R,6R)-2,6-Morpholinedimethanol could, in theory, direct the self-assembly of unique supramolecular architectures. These could include gels, liquid crystals, or discrete molecular cages. Nevertheless, a review of the available literature did not uncover any research focused on the supramolecular chemistry of this specific compound.

Precursor for Advanced Functional Materials (e.g., stimuli-responsive materials, chiral sensing platforms)

The development of advanced functional materials often relies on the incorporation of specific molecular units that can respond to external stimuli or recognize specific analytes. The morpholine ring in (2R,6R)-2,6-Morpholinedimethanol could potentially be sensitive to pH, and its chiral nature makes it a candidate for chiral sensing applications. By integrating this molecule into a larger system, one might create materials whose properties change in response to environmental cues or that can selectively detect one enantiomer of a chiral molecule. However, there is no published research to substantiate the use of (2R,6R)-2,6-Morpholinedimethanol as a precursor for such advanced functional materials.

Theoretical and Computational Investigations of 2r,6r 2,6 Morpholinedimethanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like (2R,6R)-2,6-morpholinedimethanol. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Electronic Properties and Reactivity Descriptors

For the parent morpholine (B109124) molecule and its derivatives, DFT calculations have been employed to determine key electronic properties. researchgate.netnih.gov For (2R,6R)-2,6-morpholinedimethanol, the presence of two hydroxymethyl substituents at the C2 and C6 positions, along with the chiral (2R,6R) configuration, significantly influences its electronic landscape. The oxygen and nitrogen heteroatoms, along with the hydroxyl groups, are key sites for electronic activity.

Key reactivity descriptors that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netphyschemres.org

Local Reactivity Descriptors: Fukui functions and dual descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mxfrontiersin.org For (2R,6R)-2,6-morpholinedimethanol, the nitrogen atom is expected to be a primary site for nucleophilic attack, while the oxygen atoms of the hydroxyl groups can also participate in interactions.

A hypothetical table of calculated reactivity descriptors for (2R,6R)-2,6-morpholinedimethanol, based on typical values for similar molecules, is presented below.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 2.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | 0.91 eV | Propensity to accept electrons |

These calculations are fundamental for predicting how (2R,6R)-2,6-morpholinedimethanol will interact with other chemical species, guiding its potential use in synthesis and catalysis. The stereochemistry of the molecule will also play a crucial role in its reactivity, influencing the approach of reactants and the stability of transition states.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of (2R,6R)-2,6-morpholinedimethanol, including its interactions with other molecules and the surrounding solvent. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Intermolecular Interactions

MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the properties of (2R,6R)-2,6-morpholinedimethanol. The two hydroxyl groups and the nitrogen atom in the morpholine ring are all capable of forming hydrogen bonds. Simulations can reveal preferred interaction sites and the geometry of these bonds. For example, studies on other morpholine derivatives have shown their ability to interact with various molecules, including water and DNA. rsc.orgtandfonline.com

Solvent Effects

The behavior of (2R,6R)-2,6-morpholinedimethanol in different solvents can be effectively modeled using MD simulations. These simulations can predict its solubility, conformation, and aggregation behavior in various environments. The conformation of the morpholine ring, which typically adopts a chair conformation, can be influenced by the solvent. scispace.com MD simulations can also be used to calculate the potential of mean force between molecules, providing insight into their association constants and the thermodynamics of their interactions.

A hypothetical data table summarizing the results from an MD simulation of (2R,6R)-2,6-morpholinedimethanol in water is shown below.

| Property | Hypothetical Finding | Implication |

|---|---|---|

| Average Number of Hydrogen Bonds (to water) | 4.5 | High solubility in water |

| Radial Distribution Function (g(r)) of water around N atom | Peak at 2.8 Å | Strong hydrogen bonding at the nitrogen site |

| Radius of Gyration | 3.2 Å | Compact conformation in aqueous solution |

| Solvent Accessible Surface Area (SASA) | 180 Ų | Exposure of polar groups to the solvent |

These simulations are crucial for understanding the behavior of (2R,6R)-2,6-morpholinedimethanol in realistic chemical environments, which is essential for its application in areas like drug design and materials science. mdpi.comacs.orgnih.govacs.orgacs.org

Prediction of Spectroscopic Signatures for Structural Confirmation (e.g., Simulated NMR, IR, and CD Spectra)

Computational methods can predict various spectroscopic signatures of (2R,6R)-2,6-morpholinedimethanol, which are invaluable for its structural confirmation and characterization.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. nih.gov For (2R,6R)-2,6-morpholinedimethanol, the predicted NMR spectrum would show distinct signals for the protons and carbons in the morpholine ring and the hydroxymethyl substituents. The coupling constants between adjacent protons can also be calculated, providing further structural information.

Simulated IR Spectra

Simulated CD Spectra

Circular Dichroism (CD) spectroscopy is particularly important for chiral molecules like (2R,6R)-2,6-morpholinedimethanol, as it measures the differential absorption of left- and right-circularly polarized light. Time-dependent DFT (TD-DFT) calculations can be used to simulate the CD spectrum, which provides information about the absolute configuration and conformation of the molecule. mdpi.comarxiv.orgnih.govresearchgate.net The simulated CD spectrum would be a unique fingerprint of the (2R,6R) stereoisomer.

A hypothetical table of key predicted spectroscopic data is provided below.

| Spectroscopy | Predicted Feature | Hypothetical Value |

|---|---|---|

| ¹H NMR | Chemical shift of -CH₂OH protons | 3.5 - 3.8 ppm |

| ¹³C NMR | Chemical shift of -CH₂OH carbon | ~65 ppm |

| IR | O-H stretching frequency | 3300 - 3400 cm⁻¹ (broad) |

| IR | N-H stretching frequency | ~3300 cm⁻¹ |

| CD | Cotton effect around 200 nm | Positive or negative depending on conformation |

Computational Studies on Reaction Pathways and Transition States Involving (2R,6R)-2,6-Morpholinedimethanol in Catalytic Cycles

The chiral nature of (2R,6R)-2,6-morpholinedimethanol makes it a promising candidate as a ligand or organocatalyst in asymmetric synthesis. Computational studies can be employed to investigate its role in catalytic cycles, providing detailed insights into reaction mechanisms and the origins of stereoselectivity. researchgate.netfrontiersin.org

Reaction Pathways and Transition State Analysis

DFT calculations can be used to map out the potential energy surface of a chemical reaction, identifying the reactants, products, intermediates, and transition states. rsc.orgnih.gov For a reaction catalyzed by (2R,6R)-2,6-morpholinedimethanol, this would involve modeling the interaction of the catalyst with the substrates and tracking the energy changes throughout the reaction. The structures and energies of the transition states are particularly important, as they determine the reaction rate and selectivity.

For example, if (2R,6R)-2,6-morpholinedimethanol were used as a ligand in a metal-catalyzed reaction, computational studies could elucidate how it coordinates to the metal center and influences the electronic and steric environment of the catalytic site. nih.govyoutube.com This can explain the observed enantioselectivity of the reaction. Similarly, in organocatalysis, the mechanism by which the morpholine derivative activates the substrate can be explored in detail. acs.org

A hypothetical example of a computational study on a catalytic reaction involving (2R,6R)-2,6-morpholinedimethanol is summarized in the table below.

| Catalytic Step | Computational Finding | Significance |

|---|---|---|

| Catalyst-Substrate Complex Formation | Exergonic, with specific hydrogen bonding interactions | Favorable initial binding |

| Rate-Determining Transition State | Activation energy of 15 kcal/mol | Predicts reaction feasibility under mild conditions |

| Diastereomeric Transition States | Energy difference of 2.5 kcal/mol | Explains high enantiomeric excess observed experimentally |

| Product Release | Low energy barrier | Efficient catalyst turnover |

These computational investigations are invaluable for the rational design of new catalysts and the optimization of existing catalytic systems based on the (2R,6R)-2,6-morpholinedimethanol scaffold.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for (2R,6R)-2,6-Morpholinedimethanol

The production of enantiomerically pure compounds like (2R,6R)-2,6-Morpholinedimethanol is often a complex and resource-intensive process. Future research will undoubtedly focus on creating more efficient and environmentally benign synthetic pathways. Current methods for synthesizing chiral morpholines can be inefficient. nih.gov A key area of development will be the adoption of "green chemistry" principles to minimize waste and energy consumption.

One promising approach is the use of biocatalysis. Enzymes, operating under mild conditions in aqueous environments, could offer a highly selective and sustainable alternative to traditional chemical synthesis. The development of specific enzymes for the synthesis of (2R,6R)-2,6-Morpholinedimethanol could lead to a significant reduction in the environmental footprint of its production. Another avenue for improvement lies in the use of inexpensive and readily available starting materials. For instance, recent research has demonstrated the synthesis of morpholines from 1,2-amino alcohols using simple and high-yielding protocols with inexpensive reagents. nih.gov Adapting such methods for the stereoselective synthesis of (2R,6R)-2,6-Morpholinedimethanol could make its production more economically viable.

Furthermore, the development of catalytic enantioselective methods for the construction of the morpholine (B109124) ring is a burgeoning field. rsc.org While current methods often rely on stoichiometric chiral auxiliaries, future routes could employ catalytic amounts of a chiral catalyst to induce the desired stereochemistry, thereby increasing efficiency and reducing waste.

Exploration of Novel Catalytic Transformations and Asymmetric Reactions Utilizing (2R,6R)-2,6-Morpholinedimethanol Derived Catalysts

The inherent chirality and the presence of two hydroxyl groups make (2R,6R)-2,6-Morpholinedimethanol an excellent candidate for development into novel chiral ligands and organocatalysts. The design of new chiral ligands is a central theme in asymmetric catalysis. nih.gov The C2-symmetric nature of this morpholine derivative is a feature often associated with highly effective chiral ligands. nih.gov

Derivatives of (2R,6R)-2,6-Morpholinedimethanol could be synthesized to act as ligands for a variety of metal-catalyzed asymmetric reactions. The hydroxyl groups can be functionalized to introduce phosphine, amine, or other coordinating moieties, creating a library of ligands for screening in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The morpholine oxygen and nitrogen atoms could also play a role in coordinating to metal centers and influencing the chiral environment of the catalytic site.

In the realm of organocatalysis, chiral morpholine derivatives have already shown promise. banglajol.info (2R,6R)-2,6-Morpholinedimethanol could serve as a scaffold for a new class of organocatalysts. For instance, the secondary amine of the morpholine ring, after appropriate modification, could be used to activate substrates through enamine or iminium ion formation, while the chiral diol backbone controls the stereochemical outcome of the reaction.

Design of Advanced Materials with Tunable Chiral Properties and Multifunctionality

The incorporation of chiral building blocks into materials can imbue them with unique and desirable properties. (2R,6R)-2,6-Morpholinedimethanol, with its defined stereochemistry and bifunctional nature, is a prime candidate for the creation of advanced chiral materials.

Chiral Polymers: The two hydroxyl groups of (2R,6R)-2,6-Morpholinedimethanol can act as monomers in polymerization reactions, leading to the formation of chiral polyesters or polyurethanes. These polymers could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or as materials with unique optical properties, such as circularly polarized luminescence. mdpi.comnih.gov The properties of these polymers could be tuned by copolymerizing the morpholine diol with other monomers.

Chiral Metal-Organic Frameworks (MOFs): Chiral MOFs are crystalline porous materials with applications in enantioselective separation, catalysis, and sensing. frontiersin.orgrsc.orgnih.gov (2R,6R)-2,6-Morpholinedimethanol could be used as a chiral ligand or a building block for the synthesis of novel chiral MOFs. The diol functionality could coordinate to metal centers, while the chiral morpholine backbone would create a chiral porous environment. Such materials could be designed to selectively adsorb one enantiomer of a chiral molecule over the other.

The ability to tune the properties of these materials by modifying the morpholine scaffold or the other components of the material opens up a vast design space for creating materials with tailored functionality.

Integration with Flow Chemistry and High-Throughput Methodologies for Accelerated Discovery and Optimization

The development and optimization of new synthetic routes and catalytic applications can be a time-consuming process. Flow chemistry and high-throughput screening are powerful tools that can significantly accelerate this process.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. nih.gov The synthesis of (2R,6R)-2,6-Morpholinedimethanol and its derivatives could be adapted to flow processes, potentially leading to more efficient and scalable production. nih.gov Furthermore, the use of flow reactors for catalytic reactions employing catalysts derived from this morpholine diol would allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time.

High-Throughput Screening: High-throughput screening techniques enable the rapid evaluation of large numbers of catalysts or reaction conditions. sigmaaldrich.comnih.gov When exploring the catalytic potential of derivatives of (2R,6R)-2,6-Morpholinedimethanol, high-throughput screening can be employed to quickly identify the most effective catalyst for a particular transformation from a library of candidates. sigmaaldrich.com This approach dramatically reduces the time and resources required for catalyst discovery and optimization. The integration of automated synthesis platforms with high-throughput screening would create a powerful workflow for the accelerated development of new applications for (2R,6R)-2,6-Morpholinedimethanol.

By embracing these future directions, the scientific community can unlock the full potential of (2R,6R)-2,6-Morpholinedimethanol, transforming it from a specialized chemical into a versatile platform for innovation in sustainable synthesis, asymmetric catalysis, and advanced materials science.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (2R,6R)-2,6-Morpholinedimethanol, and how is enantiomeric purity validated?

- Methodological Answer : Synthesis often begins with chiral precursors like (S)-ethyl lactate to ensure stereochemical fidelity. For example, asymmetric hydrogenation or enzymatic resolution can yield the desired (2R,6R) configuration. Enantiomeric purity is validated using chiral HPLC or polarimetry, with reference to standards from regulatory databases like the FDA GSRS .

Q. Which spectroscopic techniques are essential for characterizing (2R,6R)-2,6-Morpholinedimethanol?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assigns stereochemistry and confirms substitution patterns.

- IR Spectroscopy : Identifies hydroxyl and morpholine ring vibrations.

- Mass Spectrometry : Verifies molecular weight (e.g., exact mass: 115.17 g/mol) and fragmentation patterns.

- Data from NIST ensures consistency in spectral interpretation .

Q. How can researchers differentiate (2R,6R)-2,6-Morpholinedimethanol from its diastereomers during synthesis?

- Methodological Answer : Diastereomers are resolved via crystallographic methods or chiral stationary-phase chromatography. For example, trans-diastereomers exhibit distinct melting points and retention times compared to cis-isomers. Computational modeling (e.g., DFT) can also predict stability differences .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress diastereomer formation during synthesis?

- Methodological Answer : Factors include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance stereoselectivity.

- Catalyst Design : Chiral catalysts (e.g., Ru-BINAP complexes) improve enantiomeric excess.

- Temperature Control : Lower temperatures reduce racemization risks.

Evidence from scaled syntheses shows stepwise purification (e.g., distillation followed by recrystallization) minimizes impurities .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or purity levels. Researchers should:

- Cross-reference data from authoritative sources (e.g., NIST, GSRS).

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Report detailed purification steps (e.g., column chromatography vs. sublimation) .

Q. How do metabolic pathways of (2R,6R)-2,6-Morpholinedimethanol inform its pharmacological applications?

- Methodological Answer : In vivo studies (e.g., rodent models) track metabolites via LC-MS/MS. For example, (2R,6R)-HNK, a ketamine metabolite, shows sustained antidepressant effects, suggesting similar pathways for morpholinedimethanol derivatives. Dose-response studies and CYP450 isoform profiling (e.g., using CYP3A4 inhibitors) elucidate metabolic stability .

Q. What computational tools predict the stereochemical stability of (2R,6R)-2,6-Morpholinedimethanol under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.